2',4'-Dinitrophenyl-beta-galactopyranoside
2',4'-Dinitrophenyl-beta-galactopyranoside
Brand Name:
Vulcanchem
CAS No.:
25775-96-6
VCID:
VC21162030
InChI:
InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-1-5(13(19)20)3-6(7)14(21)22/h1-3,8-12,15-18H,4H2/t8-,9+,10+,11-,12-/m1/s1
SMILES:
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
Molecular Formula:
C12H14N2O10
Molecular Weight:
346.25 g/mol
2',4'-Dinitrophenyl-beta-galactopyranoside
CAS No.: 25775-96-6
Cat. No.: VC21162030
Molecular Formula: C12H14N2O10
Molecular Weight: 346.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25775-96-6 |
|---|---|
| Molecular Formula | C12H14N2O10 |
| Molecular Weight | 346.25 g/mol |
| IUPAC Name | (2S,3R,4S,5R,6R)-2-(2,4-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-1-5(13(19)20)3-6(7)14(21)22/h1-3,8-12,15-18H,4H2/t8-,9+,10+,11-,12-/m1/s1 |
| Standard InChI Key | XAJUPNGKLHFUED-YBXAARCKSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
| SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator